![molecular formula C7H6N2O2S B14756565 Benzene, [(diazomethyl)sulfonyl]- CAS No. 1538-96-1](/img/structure/B14756565.png)
Benzene, [(diazomethyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(diazomethyl)sulfonyl]- is an organic compound that features a benzene ring substituted with a diazomethyl group and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of Benzene, [(diazomethyl)sulfonyl]- may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow techniques and advanced catalytic systems can enhance the safety and environmental friendliness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [(diazomethyl)sulfonyl]- undergoes various types of chemical reactions, including:
Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the diazomethyl and sulfonyl groups.
Cycloaddition: The diazomethyl group can participate in cycloaddition reactions, forming cyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide for sulfonation, nitric acid for nitration, and various oxidizing and reducing agents for redox reactions. Reaction conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation of benzene with sulfur trioxide produces benzenesulfonic acid, while nitration with nitric acid produces nitrobenzene .
Applications De Recherche Scientifique
Benzene, [(diazomethyl)sulfonyl]- has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in the study of biochemical pathways and the development of new diagnostic tools.
Mécanisme D'action
The mechanism of action of Benzene, [(diazomethyl)sulfonyl]- involves its ability to participate in electrophilic substitution reactions. The sulfonyl group acts as an electron-withdrawing group, making the benzene ring more susceptible to attack by electrophiles . The diazomethyl group can also participate in various reactions, forming reactive intermediates that can further react with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Benzene, [(diazomethyl)phenyl]-: This compound has a phenyl group instead of a sulfonyl group.
Benzene, [(diazomethyl)nitro]-: This compound has a nitro group instead of a sulfonyl group.
Uniqueness
Benzene, [(diazomethyl)sulfonyl]- is unique due to the presence of both the diazomethyl and sulfonyl groups, which impart distinct chemical properties and reactivity. The combination of these groups allows for a wide range of chemical reactions and applications that are not possible with other similar compounds .
Propriétés
Numéro CAS |
1538-96-1 |
|---|---|
Formule moléculaire |
C7H6N2O2S |
Poids moléculaire |
182.20 g/mol |
Nom IUPAC |
diazomethylsulfonylbenzene |
InChI |
InChI=1S/C7H6N2O2S/c8-9-6-12(10,11)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
JBFGRWKRPPOLEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


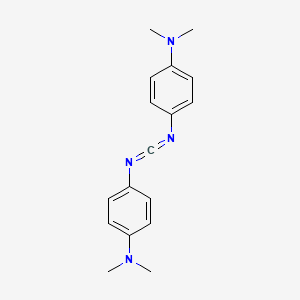
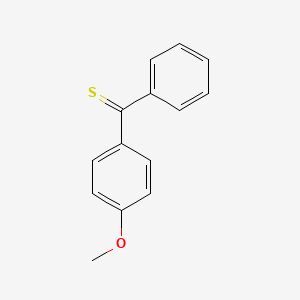
![9,10-Di(9,9'-spirobi[fluoren]-2-yl)anthracene](/img/structure/B14756503.png)
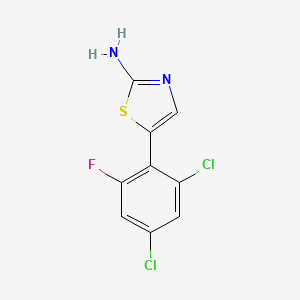
![Benzeneacetamide, 4-fluoro-N-[[[3-fluoro-4-[[2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]-](/img/structure/B14756514.png)
![4,4'-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile](/img/structure/B14756519.png)
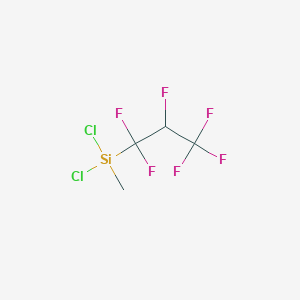
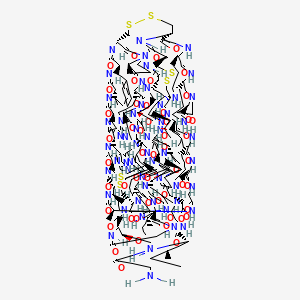
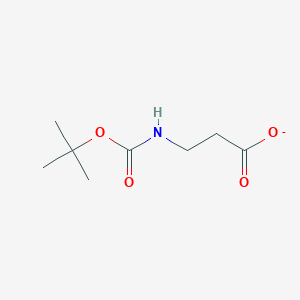
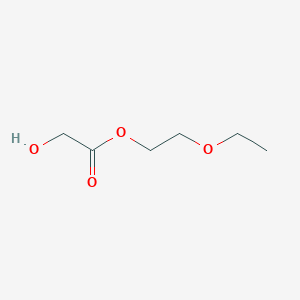
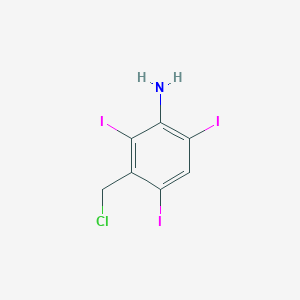
![[diphenylcarbamothioylsulfanyl(diphenyl)stannyl] N,N-diphenylcarbamodithioate](/img/structure/B14756574.png)
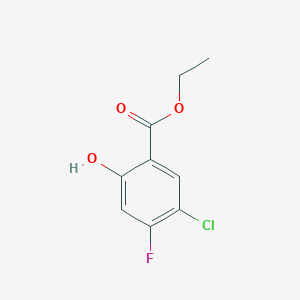
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B14756587.png)
